molecular formula C11H17NO2 B7575813 N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide

N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide

Cat. No. B7575813
M. Wt: 195.26 g/mol
InChI Key: BMQBLWBCCSXFJV-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for various types of cancers.

Mechanism of Action

N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription initiation factors. This leads to the inhibition of ribosome biogenesis and cell growth, which ultimately results in cancer cell death. N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has also been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has been shown to have significant effects on cancer cells, including inhibition of cell proliferation, induction of apoptosis, and sensitization to DNA-damaging agents. It has also been shown to have minimal effects on normal cells, indicating its potential as a selective cancer therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide is its selectivity for cancer cells, which minimizes the risk of toxicity to normal cells. It has also been shown to sensitize cancer cells to DNA-damaging agents, which could potentially enhance the effectiveness of current cancer treatments. However, N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has limitations in terms of its stability and solubility, which may affect its effectiveness in vivo. Further studies are needed to optimize its formulation and delivery.

Future Directions

There are several future directions for the research and development of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide. One potential direction is the optimization of its formulation and delivery to improve its stability and solubility. Another direction is the identification of biomarkers that can predict the response of cancer cells to N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide, which could potentially enhance its effectiveness in personalized cancer therapy. Finally, the combination of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide with other cancer therapies, such as immunotherapy and targeted therapies, could potentially enhance its effectiveness in treating various types of cancers.

Synthesis Methods

The synthesis of N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 3-hydroxymethyl-5-methylfuran-2(3H)-one, which is reacted with cyclopropylamine to form N-cyclopropyl-3-hydroxymethyl-5-methylfuran-2(3H)-one. This intermediate is then reacted with 3-(bromomethyl)oxolane to form N-cyclopropyl-N-(oxolan-3-ylmethyl)furan-2(3H)-one. Finally, this compound is reacted with propargylamine to form N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide, which is the final product.

Scientific Research Applications

N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has been extensively studied for its potential as a therapeutic agent for various types of cancers, including breast, ovarian, and pancreatic cancers. It has been shown to selectively inhibit RNA polymerase I transcription, which is required for ribosome biogenesis and cell growth. This leads to the inhibition of cancer cell proliferation and induction of apoptosis. N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide has also been shown to sensitize cancer cells to DNA-damaging agents, such as cisplatin and doxorubicin, by inhibiting DNA repair pathways.

properties

IUPAC Name

N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-11(13)12(10-3-4-10)7-9-5-6-14-8-9/h2,9-10H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQBLWBCCSXFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1CCOC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(oxolan-3-ylmethyl)prop-2-enamide

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